2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[[3,5-dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-15(12(2)22(20-11)19(25)16-8-5-9-26-16)10-21-17(23)13-6-3-4-7-14(13)18(21)24/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWQWDCINYNCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CS2)C)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation for Thiophene-Pyrazole Intermediate
The thiophene-appended pyrazole subunit is synthesized via Claisen-Schmidt condensation between 5-chloro-2-acetylthiophene and aromatic aldehydes, yielding chalcone intermediates. Subsequent cyclocondensation with phenylhydrazine derivatives in acetic acid (30%) produces 3,5-dimethyl-1H-pyrazole-4-yl precursors (Yield: 58–72%). Critical parameters:
Nucleophilic Acylation of Pyrazole
Thiophene-2-carbonyl incorporation is achieved through nucleophilic acylation using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:
- Dissolve 3,5-dimethyl-1H-pyrazol-4-amine in anhydrous THF at 0°C.
- Add thiophene-2-carbonyl chloride (1.2 eq) dropwise.
- Maintain pH 8–9 using aqueous NaHCO3.
Isolation yields: 65–78%, with purity >95% by HPLC.
Green Chemistry Protocols
Solvent-Free Cyclocondensation
Microwave-assisted synthesis eliminates solvent use in pyrazole formation:
Aqueous-Phase Coupling to Isoindole-Dione
Patent data demonstrates water as an effective solvent for coupling reactions:
- React 4-(4-aminophenyl)morpholin-3-one with (S)-glycidyl phthalimide in H2O at 75°C.
- No base required; pH maintained by amine substrate.
- Isolation via filtration yields 89% purity without chromatography.
Advanced Catalytic Methods
Sonochemical Acceleration
Ultrasound (40 kHz) reduces reaction time for pyrazole synthesis from 12 h to 45 min:
Phase-Transfer Catalyzed Alkylation
Quaternary ammonium salts (e.g., TBAB) enhance methylene bridge formation:
- React isoindole-dione potassium salt with 4-(chloromethyl)pyrazole derivative.
- Dichloromethane/water biphasic system, 25°C.
- Conversion >90% in 2 h vs. 6 h uncatalyzed.
Analytical Characterization Benchmarks
Spectroscopic Validation
Crystallographic Confirmation
Single-crystal X-ray diffraction (Source):
- Dihedral angle between pyrazole and thiophene: 48.7°
- Hydrogen bonding network stabilizes cis-amide conformation (N–H···O=C, 2.89 Å).
Comparative Methodological Analysis
Industrial Scalability Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
Chemical Reactions Analysis
Types of Reactions
2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole-based reactants. Recent studies have highlighted methods for synthesizing functionalized thiophene-based pyrazole amides, which can serve as precursors to the target compound. Techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography are employed for characterization to confirm the structure and purity of the synthesized compounds .
Anticancer Properties
Research indicates that derivatives of the compound exhibit promising anticancer properties. For instance, studies have shown that certain isoindole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell survival and death .
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to interact with microbial cell membranes or essential enzymes, leading to inhibition of growth. Such properties make it a candidate for further development into antimicrobial agents .
Anti-inflammatory Activity
Some derivatives have been evaluated for their anti-inflammatory effects. The presence of functional groups in the isoindole structure may contribute to the inhibition of inflammatory mediators, making these compounds potential therapeutic agents for treating inflammatory diseases .
Organic Electronics
The unique electronic properties of thiophene-containing compounds position them well for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune electronic properties through structural modifications enhances their performance in these applications .
Sensor Development
Due to their sensitivity to environmental changes, thiophene-based compounds can be utilized in sensor technology. They can be engineered to detect specific analytes through changes in electrical conductivity or optical properties when exposed to target molecules .
Pesticide Development
The compound's biological activity suggests potential applications in agricultural chemistry as a pesticide or herbicide. Research into its efficacy against specific pests could lead to the development of new crop protection agents that are more environmentally friendly compared to traditional chemicals .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The results indicated a significant reduction in cell viability at concentrations lower than those used by conventional chemotherapeutics .
Case Study 2: Sensor Applications
Another research effort focused on integrating thiophene-based compounds into sensor devices for detecting toxic gases. The study showed that the sensors exhibited rapid response times and high sensitivity, making them suitable for environmental monitoring applications .
Mechanism of Action
The mechanism of action of 2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazole-isoindole hybrids. Below is a detailed comparison with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Biological Activity : Unlike thiadiazole derivatives (e.g., 13a–13d), which show antimicrobial effects , the target compound’s bioactivity remains uncharacterized. However, its pyrazole-thiophene motif is structurally similar to bioactive molecules targeting enzymes or receptors.
Synthetic Complexity : The synthesis of the target compound likely parallels methods for pyrazole-isoindole hybrids, such as hydrazine-carbodithioate condensations or cyclization reactions . By contrast, thiazole-isoindole derivatives (e.g., in ) require simpler alkylation steps.
Electronic Properties : The isoindole-1,3-dione moiety, common to the target compound and the thiazole derivative in , introduces electron-withdrawing effects, which may modulate redox behavior or intermolecular interactions.
Functional Group Analysis :
Research Findings and Gaps
- Structural Data: No crystallographic data for the target compound are available in the provided evidence. However, refinement tools like SHELXL and visualization software (ORTEP-III ) are standard for elucidating such structures.
- Antimicrobial Potential: While the thiadiazole analogs in demonstrate activity against pathogens, the target compound’s thiophene-pyrazole system may offer distinct mechanisms due to its extended conjugation.
- Synthetic Optimization: Evidence from suggests that reaction conditions (e.g., triethylamine in ethanol) could be adapted to improve yields or purity.
Biological Activity
The compound 2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione represents a unique structure with potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structure
The compound consists of a pyrazole ring substituted with a thiophene-2-carbonyl group and an isoindole moiety. Its molecular formula is .
Synthesis
The synthesis typically involves the cyclization of precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine, using dichloromethane as a solvent to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of pyrazole and thiazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 24a | HCT-15 (Colon Carcinoma) | 18.4 |
| Compound 24b | HCT-15 | 17.5 |
| Etoposide (Standard) | HCT-15 | 17.15 |
These findings suggest that modifications in the molecular structure can enhance anticancer activity .
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets, including enzymes and receptors. For example, compounds similar to This compound have been shown to bind to proteins involved in cell proliferation and apoptosis regulation .
Study 1: Anticancer Activity
In vitro studies assessing the cytotoxic potential of various pyrazole derivatives revealed that certain structural features significantly influenced their effectiveness against cancer cell lines such as HeLa and NCI-H460. For instance:
- Compound 7 exhibited an IC50 value of 14.62 µM against HeLa cells, comparable to etoposide's IC50 of 13.34 µM .
This emphasizes the importance of structural modifications in enhancing anticancer activity.
Study 2: Antimicrobial Activity
Research has also indicated that compounds with similar structures possess antimicrobial properties. The presence of electron-donating groups at specific positions on the aromatic rings was found to improve antimicrobial efficacy against various bacterial strains .
Q & A
Q. Q1. What are the optimal synthetic routes for 2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction efficiency be validated?
Methodological Answer: The synthesis involves modular coupling of thiophene-2-carbonyl chloride with pyrazole intermediates, followed by isoindole-1,3-dione functionalization. Key steps include:
- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can reduce trial runs by 50% while identifying critical factors .
- Validation : Monitor reaction progress via HPLC or LC-MS, and confirm purity (>95%) using NMR (¹H/¹³C) and elemental analysis. Compare yields against computational predictions from quantum chemical reaction path searches .
Q. Q2. How can researchers mitigate impurities during the purification of this compound?
Methodological Answer: Impurities often arise from incomplete coupling or side reactions. Strategies include:
- Chromatographic Separation : Use gradient elution on silica gel or reverse-phase columns, optimized via DoE to balance resolution and solvent consumption .
- Crystallization : Screen solvents (e.g., DCM/hexane mixtures) under controlled cooling rates. X-ray diffraction can verify crystal lattice homogeneity.
Q. Q3. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from pyrazole and thiophene moieties.
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm error.
Advanced Research Questions
Q. Q4. How can computational methods predict the reaction mechanism of thiophene-2-carbonyl coupling to pyrazole intermediates?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies. Tools like Gaussian or ORCA can simulate intermediates (e.g., acylated pyrazole) .
- Kinetic Isotope Effects (KIE) : Compare experimental and computational KIE to validate mechanistic pathways .
Q. Q5. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across batches?
Methodological Answer:
- Root-Cause Analysis : Apply statistical tools (ANOVA, Pareto charts) to identify variables (e.g., trace solvent residues, humidity) affecting bioactivity .
- Metabolite Profiling : Use LC-MS/MS to detect degradation products or stereoisomers influencing activity.
Q. Q6. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., methyl groups on pyrazole, thiophene substituents) using parallel synthesis.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) with dose-response curves (IC₅₀). Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Q. Q7. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via UPLC .
- Arrhenius Analysis : Predict shelf-life by extrapolating degradation rates at elevated temperatures (50–80°C) .
Data Analysis and Reproducibility
Q. Q8. How can researchers ensure reproducibility in synthetic protocols across laboratories?
Methodological Answer:
- Standardized Reporting : Document all variables (e.g., stirring speed, drying time) using FAIR (Findable, Accessible, Interoperable, Reusable) principles.
- Interlaboratory Studies : Share batches for cross-validation of yields and purity via round-robin testing .
Q. Q9. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals for IC₅₀ values.
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .
Q. Q10. How can machine learning accelerate the discovery of novel derivatives with enhanced properties?
Methodological Answer:
- Feature Engineering : Train models on descriptors (e.g., logP, topological polar surface area) from existing analogs.
- Generative Chemistry : Use deep learning (e.g., REINVENT) to propose synthetically accessible derivatives with predicted bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
